molecular formula C17H16N2O B5777094 2-(4-ethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

2-(4-ethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B5777094
M. Wt: 264.32 g/mol
InChI Key: XQHCMRKYNPEMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, commonly known as EMPO, is a heterocyclic compound with a molecular formula C18H16N2O. It is a member of the oxadiazole family and has been extensively studied for its potential applications in the field of medicinal chemistry. EMPO exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of EMPO is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. EMPO has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell proliferation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
EMPO exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. It also exhibits potent antioxidant activity and has been shown to scavenge free radicals and protect cells from oxidative stress. In addition, EMPO has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

EMPO has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, EMPO also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of EMPO. One potential area of research is the development of EMPO derivatives with improved water solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of EMPO as a therapeutic agent for various inflammatory and oxidative stress-related diseases. In addition, the mechanism of action of EMPO needs to be further elucidated to fully understand its biological effects. Overall, EMPO has great potential for the development of novel therapeutic agents and warrants further investigation.

Synthesis Methods

EMPO can be synthesized through the reaction of 4-ethylbenzoylhydrazide and 4-methylbenzoylhydrazide with phosphorus oxychloride. The reaction proceeds through the formation of the corresponding acyl chlorides, which then react with the hydrazides to form the desired product. The reaction can be carried out under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The yield of EMPO can be improved by using excess amounts of the starting materials and optimizing the reaction conditions.

Scientific Research Applications

EMPO has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EMPO has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It also exhibits potent antioxidant activity and has been shown to scavenge free radicals and protect cells from oxidative stress. In addition, EMPO has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

IUPAC Name

2-(4-ethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-6-10-15(11-7-13)17-19-18-16(20-17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHCMRKYNPEMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

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